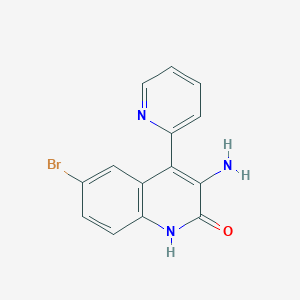

3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one

Übersicht

Beschreibung

3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one is a heterocyclic compound that contains both quinoline and pyridine moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of amino, bromo, and pyridinyl groups in its structure allows for diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Bromination: The quinoline core is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Pyridinyl group introduction: The pyridinyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with the brominated quinoline in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the bromo group can yield the corresponding hydrogenated quinoline derivative.

Substitution: The bromo group can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Hydrogenated quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Standards

3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one is utilized as an impurity reference standard in pharmaceutical testing. It serves as a marker for the quality control of drugs, particularly those related to anxiolytics, such as bromazepam. This application is crucial for ensuring the safety and efficacy of pharmaceutical products during development and production stages .

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit antimicrobial properties. The presence of the amino and bromine groups in this compound may enhance its activity against various pathogens. Research exploring the structure–activity relationship (SAR) of similar compounds suggests that modifications to the quinoline structure can lead to increased antimicrobial efficacy .

Cancer Research

Quinoline derivatives have been investigated for their potential anticancer properties. Preliminary studies suggest that this compound may inhibit certain cancer cell lines by interfering with cellular signaling pathways. Further research is needed to elucidate its mechanisms of action and therapeutic potential in oncology .

Case Study 1: Quality Control in Pharmaceuticals

A study conducted by LGC Standards highlighted the importance of this compound as an impurity standard in the analysis of bromazepam formulations. The research demonstrated how this compound can be effectively used to assess the purity of active pharmaceutical ingredients (APIs), ensuring compliance with regulatory standards .

Case Study 2: Antimicrobial Testing

In a laboratory setting, researchers evaluated the antimicrobial properties of several quinoline derivatives, including this compound. The compound showed promising activity against Gram-positive bacteria, suggesting its potential use as a lead compound for developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signal transduction by interacting with receptors or other signaling proteins, leading to changes in cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Amino-4-(pyridin-2-yl)quinolin-2(1H)-one: Lacks the bromo group, which may result in different reactivity and biological activity.

6-Bromo-4-(pyridin-2-yl)quinolin-2(1H)-one: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.

3-Amino-6-chloro-4-(pyridin-2-yl)quinolin-2(1H)-one: The chloro group may have different electronic effects compared to the bromo group, influencing its reactivity and applications.

Uniqueness

3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one is unique due to the presence of both the bromo and amino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research.

Biologische Aktivität

3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one, with the CAS number 77616-97-8, is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This quinoline derivative is noted for its structural features that may confer various therapeutic properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, a related study demonstrated that quinoline derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The IC50 values for some derivatives were reported as low as 0.36 µM against CDK2, indicating strong activity .

Table 1: Biological Activity of Quinoline Derivatives

| Compound Name | Target | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| This compound | CDK2 | 0.36 | HeLa |

| Another Quinoline Derivative | CDK9 | 1.8 | HCT116 |

| Quinoline Analog | B-Raf | - | A375 |

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties. The presence of the pyridine ring in this compound enhances its interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth. Specific studies have shown that similar compounds exhibit broad-spectrum antimicrobial activity, suggesting that this compound may possess similar properties .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Kinases : By inhibiting CDKs, this compound may disrupt the cell cycle in cancer cells, leading to apoptosis.

- Interaction with DNA : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.

- Antimicrobial Mechanisms : The compound may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.

Case Studies

A case study involving related quinoline compounds demonstrated their efficacy against resistant strains of bacteria, providing a promising avenue for treatment options where traditional antibiotics fail. These findings underscore the importance of further exploring the biological activities of this compound in both cancer and infectious disease contexts.

Eigenschaften

IUPAC Name |

3-amino-6-bromo-4-pyridin-2-yl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O/c15-8-4-5-10-9(7-8)12(13(16)14(19)18-10)11-3-1-2-6-17-11/h1-7H,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLDFOLKYISENR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507418 | |

| Record name | 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77616-97-8 | |

| Record name | 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(1H)-Quinolinone, 3-amino-6-bromo-4-(2-pyridinyl)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5VCF7RM64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.